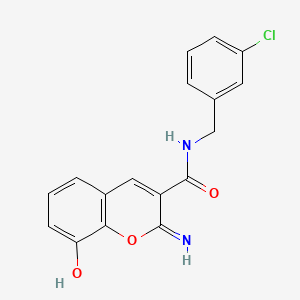
Cbr1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbr1-IN-4 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1). Carbonyl reductase 1 is an enzyme that plays a significant role in the metabolism of various carbonyl compounds, including prostaglandins, steroids, and xenobiotics. The inhibition of carbonyl reductase 1 has been studied for its potential therapeutic applications, particularly in the context of cancer treatment and oxidative stress-related conditions .
Métodos De Preparación
The synthesis of Cbr1-IN-4 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Cbr1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
Cbr1-IN-4 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of carbonyl reductase 1 and its effects on various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of carbonyl reductase 1 in cellular processes, including oxidative stress and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, where it may enhance the efficacy of radiotherapy by increasing the sensitivity of cancer cells to radiation.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting carbonyl reductase 1 .
Mecanismo De Acción
The mechanism of action of Cbr1-IN-4 involves the inhibition of carbonyl reductase 1. By binding to the active site of the enzyme, this compound prevents the reduction of carbonyl compounds, leading to the accumulation of reactive aldehydes and oxidative stress. This inhibition can enhance the sensitivity of cancer cells to radiation therapy and induce cell death through the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Cbr1-IN-4 is unique in its specific inhibition of carbonyl reductase 1. Similar compounds include:
Carbonyl reductase 3 inhibitors: These compounds inhibit carbonyl reductase 3, which has a narrower substrate specificity compared to carbonyl reductase 1.
Aldo-keto reductase inhibitors: These inhibitors target a different family of reductases involved in the reduction of carbonyl compounds. The uniqueness of this compound lies in its ability to selectively inhibit carbonyl reductase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential therapeutic applications
Propiedades
Fórmula molecular |
C17H13ClN2O3 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-10(7-12)9-20-17(22)13-8-11-4-2-6-14(21)15(11)23-16(13)19/h1-8,19,21H,9H2,(H,20,22) |
Clave InChI |
GCHVLIGVGOMWMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















